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molecular formula C19H20FNO2 B8564943 2-Fluoro-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL CAS No. 60086-27-3

2-Fluoro-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL

Cat. No. B8564943
M. Wt: 313.4 g/mol
InChI Key: BFUBBRKGTBYHOG-UHFFFAOYSA-N
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Patent
US04086350

Procedure details

The Grignard reagent prepared from 0.53 g. (0.0216 m.) of magnesium and 2.9 g. (0.0216 m.) of 4-chloro-N-methylpiperidine is reacted with 2.3 g. (0.0108 m.) of 2-fluoroxanthone as described in Example 3. The reaction mixture is heated for four hours and then decomposed with saturated ammonium chloride solution to yield 2-fluoro-9-(1-methyl-4-piperidyl)-xanthene-9-ol, m.p. 193°-200° C.
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].Cl[CH:3]1[CH2:8][CH2:7][N:6]([CH3:9])[CH2:5][CH2:4]1.[F:10][C:11]1[CH:24]=[CH:23][C:22]2[O:21][C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[C:14](=[O:25])[C:13]=2[CH:12]=1.[Cl-].[NH4+]>>[F:10][C:11]1[CH:24]=[CH:23][C:22]2[O:21][C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[C:14]([CH:3]3[CH2:8][CH2:7][N:6]([CH3:9])[CH2:5][CH2:4]3)([OH:25])[C:13]=2[CH:12]=1 |f:3.4|

Inputs

Step One
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1CCN(CC1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=2C(C3=CC=CC=C3OC2C=C1)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated for four hours
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=2C(C3=CC=CC=C3OC2C=C1)(O)C1CCN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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